Cas no 2229469-42-3 (1-(1-bromopropan-2-yl)-3-ethynylbenzene)

1-(1-Bromopropan-2-yl)-3-ethynylbenzene is a brominated aromatic compound featuring both an ethynyl group and a bromopropane substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira or Suzuki couplings, where the bromine moiety serves as a reactive handle for further functionalization. The ethynyl group enables participation in click chemistry or alkyne-based transformations, expanding its utility in constructing complex molecular architectures. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Careful handling is advised due to the presence of the bromine and alkyne functionalities.
1-(1-bromopropan-2-yl)-3-ethynylbenzene structure
2229469-42-3 structure
Product name:1-(1-bromopropan-2-yl)-3-ethynylbenzene
CAS No:2229469-42-3
MF:C11H11Br
MW:223.109042406082
CID:6420208
PubChem ID:165644728

1-(1-bromopropan-2-yl)-3-ethynylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(1-bromopropan-2-yl)-3-ethynylbenzene
    • 2229469-42-3
    • EN300-1935893
    • Inchi: 1S/C11H11Br/c1-3-10-5-4-6-11(7-10)9(2)8-12/h1,4-7,9H,8H2,2H3
    • InChI Key: WKODNHRENMKBJM-UHFFFAOYSA-N
    • SMILES: BrCC(C)C1C=CC=C(C#C)C=1

Computed Properties

  • Exact Mass: 222.00441g/mol
  • Monoisotopic Mass: 222.00441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0Ų

1-(1-bromopropan-2-yl)-3-ethynylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1935893-5.0g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
5g
$4184.0 2023-06-02
Enamine
EN300-1935893-10.0g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
10g
$6205.0 2023-06-02
Enamine
EN300-1935893-0.05g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
0.05g
$1212.0 2023-09-17
Enamine
EN300-1935893-0.25g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
0.25g
$1328.0 2023-09-17
Enamine
EN300-1935893-0.1g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
0.1g
$1269.0 2023-09-17
Enamine
EN300-1935893-10g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
10g
$6205.0 2023-09-17
Enamine
EN300-1935893-5g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
5g
$4184.0 2023-09-17
Enamine
EN300-1935893-0.5g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
0.5g
$1385.0 2023-09-17
Enamine
EN300-1935893-1.0g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
1g
$1442.0 2023-06-02
Enamine
EN300-1935893-2.5g
1-(1-bromopropan-2-yl)-3-ethynylbenzene
2229469-42-3
2.5g
$2828.0 2023-09-17

Additional information on 1-(1-bromopropan-2-yl)-3-ethynylbenzene

Comprehensive Overview of 1-(1-bromopropan-2-yl)-3-ethynylbenzene (CAS No. 2229469-42-3)

1-(1-bromopropan-2-yl)-3-ethynylbenzene (CAS No. 2229469-42-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, characterized by its bromopropane and ethynylbenzene moieties, offers a versatile platform for synthetic chemists to explore novel chemical transformations. Its molecular formula, C11H11Br, and distinct functional groups make it a valuable intermediate in organic synthesis.

One of the key reasons for the growing interest in 1-(1-bromopropan-2-yl)-3-ethynylbenzene is its role in click chemistry and cross-coupling reactions. These reactions are pivotal in drug discovery and development, as they enable the efficient construction of complex molecular architectures. Researchers are particularly intrigued by the compound's ethynyl group, which can participate in Sonogashira coupling, a widely used method for forming carbon-carbon bonds. This reactivity aligns with the current trend toward sustainable and atom-economical synthetic methodologies, a topic frequently searched by professionals in the field.

In the context of material science, 1-(1-bromopropan-2-yl)-3-ethynylbenzene has shown promise as a building block for conductive polymers and organic electronics. The integration of ethynylbenzene derivatives into polymer backbones can enhance electronic properties, making them suitable for applications in flexible displays and solar cells. This aligns with the global push for renewable energy technologies, a hot topic among both researchers and environmentally conscious consumers.

Another area where CAS No. 2229469-42-3 is gaining traction is in the development of bioactive molecules. Its bromine substituent serves as a handle for further functionalization, allowing chemists to introduce diverse pharmacophores. This is particularly relevant given the increasing demand for targeted therapies and personalized medicine, as highlighted by recent advancements in cancer research and neurological disorders. The compound's potential to serve as a scaffold for small-molecule inhibitors is a subject of ongoing investigation.

From a commercial perspective, the availability of 1-(1-bromopropan-2-yl)-3-ethynylbenzene is critical for laboratories and industries engaged in high-throughput screening and combinatorial chemistry. Suppliers often highlight its purity and stability, which are essential for reproducible results. Questions such as "Where to buy CAS 2229469-42-3" or "How to synthesize ethynylbenzene derivatives" are common among researchers, reflecting the compound's practical significance.

In summary, 1-(1-bromopropan-2-yl)-3-ethynylbenzene (CAS No. 2229469-42-3) is a multifaceted compound with broad applicability across scientific disciplines. Its relevance to green chemistry, advanced materials, and drug development ensures its continued prominence in both academic and industrial settings. As research progresses, this compound is likely to play an even greater role in addressing some of the most pressing challenges in modern science.

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